molecular formula C16H17N3S B258543 N,N-diethyl-6-phenylthieno[2,3-d]pyrimidin-4-amine

N,N-diethyl-6-phenylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B258543
M. Wt: 283.4 g/mol
InChI Key: YAJMHFAINLVTDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-6-phenylthieno[2,3-d]pyrimidin-4-amine typically involves the reaction of appropriate thieno[2,3-d]pyrimidine derivatives with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-6-phenylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-diethyl-6-phenylthieno[2,3-d]pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-6-phenylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-6-phenylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific diethylamino substitution, which imparts distinct chemical and biological properties. This substitution can enhance its solubility, stability, and interaction with biological targets compared to other similar compounds .

Properties

Molecular Formula

C16H17N3S

Molecular Weight

283.4 g/mol

IUPAC Name

N,N-diethyl-6-phenylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C16H17N3S/c1-3-19(4-2)15-13-10-14(12-8-6-5-7-9-12)20-16(13)18-11-17-15/h5-11H,3-4H2,1-2H3

InChI Key

YAJMHFAINLVTDH-UHFFFAOYSA-N

SMILES

CCN(CC)C1=C2C=C(SC2=NC=N1)C3=CC=CC=C3

Canonical SMILES

CCN(CC)C1=C2C=C(SC2=NC=N1)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.